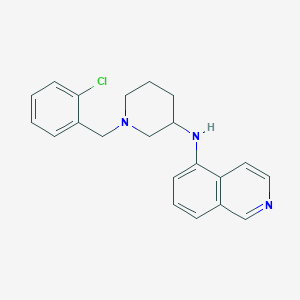

N-(1-(2-chlorobenzyl)piperidin-3-yl)isoquinolin-5-amine

Beschreibung

N-(1-(2-chlorobenzyl)piperidin-3-yl)isoquinolin-5-amine is a synthetic compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocycle containing one nitrogen atom and five carbon atoms in the sp3-hybridized state . Compounds containing the piperidine moiety are significant in medicinal chemistry due to their presence in various pharmaceuticals and natural alkaloids .

Eigenschaften

CAS-Nummer |

675133-18-3 |

|---|---|

Molekularformel |

C21H22ClN3 |

Molekulargewicht |

351.9 g/mol |

IUPAC-Name |

N-[1-[(2-chlorophenyl)methyl]piperidin-3-yl]isoquinolin-5-amine |

InChI |

InChI=1S/C21H22ClN3/c22-20-8-2-1-5-17(20)14-25-12-4-7-18(15-25)24-21-9-3-6-16-13-23-11-10-19(16)21/h1-3,5-6,8-11,13,18,24H,4,7,12,14-15H2 |

InChI-Schlüssel |

IYIMBHGTGWSTKM-UHFFFAOYSA-N |

Kanonische SMILES |

C1CC(CN(C1)CC2=CC=CC=C2Cl)NC3=CC=CC4=C3C=CN=C4 |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

The synthesis of N-(1-(2-chlorobenzyl)piperidin-3-yl)isoquinolin-5-amine involves multiple steps, including the formation of the piperidine ring and subsequent functionalization. One common method for synthesizing piperidine derivatives is through hydrogenation, cyclization, cycloaddition, annulation, and amination reactions . Industrial production methods often involve optimizing these reactions to achieve high yields and purity.

Analyse Chemischer Reaktionen

N-(1-(2-chlorobenzyl)piperidin-3-yl)isoquinolin-5-amine can undergo various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

Substitution: This reaction involves the replacement of one functional group with another.

Wissenschaftliche Forschungsanwendungen

N-(1-(2-chlorobenzyl)piperidin-3-yl)isoquinolin-5-amine has various scientific research applications, including:

Chemistry: Used as a building block for synthesizing more complex molecules.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential therapeutic applications in treating various diseases.

Industry: Used in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of N-(1-(2-chlorobenzyl)piperidin-3-yl)isoquinolin-5-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Vergleich Mit ähnlichen Verbindungen

N-(1-(2-chlorobenzyl)piperidin-3-yl)isoquinolin-5-amine can be compared with other piperidine derivatives, such as:

N-(6-chloro-3-nitropyridin-2-yl)-5-(1-methyl-1H-pyrazol-4-yl)isoquinolin-3-amine: Similar in structure but with different substituents, leading to variations in biological activity.

4-amino-1-(7H-pyrrolo[2,3-d]-pyrimidin-4-yl)piperidine-4-carboxamides: Another piperidine derivative with potent biological activities.

N-(1-(2-chlorobenzyl)piperidin-3-yl)isoquinolin-5-amine stands out due to its unique combination of functional groups, which may confer distinct chemical and biological properties .

Biologische Aktivität

N-(1-(2-chlorobenzyl)piperidin-3-yl)isoquinolin-5-amine is a synthetic compound notable for its unique structural features, which include a piperidine moiety and an isoquinoline framework. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the context of central nervous system disorders and other therapeutic applications.

Chemical Structure and Properties

The chemical formula of N-(1-(2-chlorobenzyl)piperidin-3-yl)isoquinolin-5-amine is CHClN, indicating the presence of 21 carbon atoms, 22 hydrogen atoms, one chlorine atom, and three nitrogen atoms. Its molecular weight is approximately 351.87 g/mol . The structural configuration allows for various interactions within biological systems, making it a candidate for further pharmacological exploration.

| Property | Value |

|---|---|

| Molecular Formula | CHClN |

| Molecular Weight | 351.87 g/mol |

| CAS Number | 675133-18-3 |

| LogP | 4.975 |

Pharmacological Profile

Research indicates that N-(1-(2-chlorobenzyl)piperidin-3-yl)isoquinolin-5-amine exhibits a range of biological activities, primarily through its interaction with neurotransmitter systems. Its potential as a lead compound in drug development is underscored by its structural similarities to other bioactive piperidine derivatives, which are known for their diverse pharmacological effects.

Key areas of interest include:

- Neuroprotective Effects : The compound may modulate neurotransmitter systems, potentially offering neuroprotective benefits against neurodegenerative diseases.

- Antiviral Activity : Similar compounds have shown efficacy against viral proteases, suggesting that N-(1-(2-chlorobenzyl)piperidin-3-yl)isoquinolin-5-amine could be evaluated for antiviral properties, particularly against coronaviruses .

- Inhibition of Enzymatic Activity : Preliminary studies suggest that this compound may inhibit enzymes related to neurotransmitter degradation, such as monoamine oxidases (MAOs), which are implicated in mood regulation and neurodegenerative conditions .

Inhibitory Studies

Several studies have investigated the inhibitory potential of related compounds on various biological targets:

- Monoamine Oxidase Inhibition : Compounds structurally related to N-(1-(2-chlorobenzyl)piperidin-3-yl)isoquinolin-5-amine have demonstrated significant inhibition of MAO-B, with IC values indicating strong activity . This suggests the potential for similar effects in the target compound.

| Compound | Target Enzyme | IC (µM) |

|---|---|---|

| CC2 | MAO-B | 0.51 |

| CC1 | MAO-B | 0.69 |

Antiviral Activity

The antiviral potential of piperidine-containing compounds has been highlighted in studies focusing on their ability to inhibit viral proteases associated with SARS-CoV. These findings suggest that N-(1-(2-chlorobenzyl)piperidin-3-yl)isoquinolin-5-amine might exhibit similar inhibitory effects against viral targets .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.